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Compound of Interest

Compound Name: Fladrafinil

Cat. No.: B104434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent and a close structural

analogue of modafinil and adrafinil.[1][2] This technical guide provides a comprehensive

overview of the molecular structure of Fladrafinil, its key analogues, and their pharmacological

properties. Detailed synthetic pathways, experimental protocols for pharmacological evaluation,

and a comparative analysis of their binding affinities at key molecular targets are presented.

Furthermore, this guide elucidates the signaling pathways implicated in the mechanism of

action of these compounds, offering valuable insights for researchers and professionals in the

field of drug development and neuroscience.

Molecular Structure of Fladrafinil
Fladrafinil, chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is

a derivative of adrafinil where the two phenyl rings are substituted with fluorine atoms at the

para position.[2] This structural modification significantly influences its pharmacological profile.

Chemical and Physical Properties:[3][4]

Molecular Formula: C₁₅H₁₃F₂NO₃S

Molar Mass: 325.33 g/mol
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IUPAC Name: 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide

CAS Number: 90212-80-9

Appearance: White crystalline powder

Analogues of Fladrafinil
Fladrafinil belongs to a class of eugeroic compounds, with several notable analogues that

have been studied for their wakefulness-promoting and cognitive-enhancing effects. The core

structure of these analogues is based on a diphenylmethylsulfinylacetamide moiety, with

variations in the substituents on the phenyl rings and the terminal amide group.

Key Analogues:

Adrafinil: The N-hydroxy derivative of modafinil, and a prodrug to modafinil.

Modafinil: A widely used eugeroic for the treatment of narcolepsy and other sleep disorders.

Armodafinil: The (R)-enantiomer of modafinil, exhibiting a longer half-life.

Flmodafinil (CRL-40,940): The amide analogue of Fladrafinil, also featuring bis(p-fluoro)

substitution.

Quantitative Data: Binding Affinities
The primary mechanism of action for Fladrafinil and its analogues is the inhibition of the

dopamine transporter (DAT), leading to increased extracellular dopamine levels. The binding

affinities (Ki) of these compounds at the dopamine, norepinephrine (NET), and serotonin

(SERT) transporters are crucial for understanding their potency and selectivity.
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Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)

Fladrafinil (CRL-

40,941)
230 - -

Modafinil 2280 >10000 >10000

Armodafinil 5480 - -

Flmodafinil (CRL-

40,940)
4090 - -

JJC8-016 116 - 360

Note: A lower Ki value indicates a higher binding affinity. Data for NET and SERT for some

analogues are not readily available in the public domain.

Experimental Protocols
Synthesis of Fladrafinil (CRL-40,941)
The synthesis of Fladrafinil can be achieved through a multi-step process starting from bis(4-

fluorophenyl)methanol. The following is a plausible synthetic route based on established

methods for related compounds.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

Reaction: 4,4'-Difluorobenzophenone is reacted with a Grignard reagent, such as

phenylmagnesium bromide, in an ether solvent.

Procedure: To a solution of 4,4'-difluorobenzophenone in tert-butylmethyl ether,

phenylmagnesium bromide is added dropwise at room temperature. The reaction mixture is

then heated to reflux for 3 hours. After cooling, the reaction is quenched with an acidic

aqueous solution (e.g., 1.0 M HCl). The organic layer is extracted, dried over sodium sulfate,

and concentrated under reduced pressure to yield bis(4-fluorophenyl)methanol.

Step 2: Synthesis of 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid
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Reaction: Bis(4-fluorophenyl)methanol is reacted with thioglycolic acid in the presence of a

strong acid catalyst.

Procedure: Bis(4-fluorophenyl)methanol and thioglycolic acid are dissolved in trifluoroacetic

acid and stirred at room temperature for several hours. The solvent is then removed under

reduced pressure. The resulting crude solid is washed with water and n-hexane and dried to

afford 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid.

Step 3: Synthesis of 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid

Reaction: The thioacetic acid derivative is oxidized to the corresponding sulfoxide.

Procedure: 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid is dissolved in a suitable solvent

like acetic acid. An oxidizing agent, such as hydrogen peroxide (30%), is added, and the

mixture is stirred at a controlled temperature (e.g., 40°C) overnight. The product is then

precipitated by the addition of water and purified by recrystallization.

Step 4: Synthesis of Fladrafinil (2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide)

Reaction: The carboxylic acid is converted to an N-hydroxyacetamide.

Procedure: The 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid is first activated, for

example, by converting it to its acid chloride using thionyl chloride or by using a coupling

agent like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). The

activated carboxylic acid is then reacted with hydroxylamine hydrochloride in the presence of

a base to yield Fladrafinil. The final product is purified by recrystallization.

Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the dopamine transporter.

Materials:

Cell membranes prepared from a cell line stably expressing the human dopamine

transporter (e.g., HEK293-hDAT).

Radioligand: [³H]WIN 35,428 or [³H]BTCP.
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Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM

Butaclamol or BTCP).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation fluid and a liquid scintillation counter.

Procedure:

Plate Setup: The assay is performed in triplicate in a 96-well plate.

Total Binding: To designated wells, add assay buffer, a fixed concentration of the

radioligand, and the cell membrane suspension.

Non-specific Binding (NSB): To another set of wells, add the non-specific binding control,

the radioligand, and the cell membrane suspension.

Competition Binding: To the remaining wells, add serial dilutions of the test compound

(e.g., Fladrafinil), the radioligand, and the cell membrane suspension.

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for

a defined period (e.g., 120 minutes) to reach equilibrium.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound radioligand from the unbound.

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity using a liquid scintillation counter.

Data Analysis:
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Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB

wells from the CPM of all other wells.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action
The wakefulness-promoting effects of Fladrafinil and its analogues are primarily attributed to

their interaction with several key neurotransmitter systems in the brain.

Dopaminergic System
As a dopamine transporter inhibitor, Fladrafinil increases the concentration of dopamine in the

synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors,

particularly D1 and D2 receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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